2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a methoxyethyl group, a fluorophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of expensive reagents, such as palladium catalysts, are crucial for cost-effective industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 5-[(4-ethoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
2-methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO5/c1-13-19(20(22)24-10-9-23-2)17-11-16(7-8-18(17)26-13)25-12-14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRWYGNSBVPSBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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